molecular formula C9H8F3N2O2S+ B13423597 2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium CAS No. 46811-46-5

2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium

Katalognummer: B13423597
CAS-Nummer: 46811-46-5
Molekulargewicht: 265.23 g/mol
InChI-Schlüssel: VCYZOJIUAANVEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium is a diazonium compound characterized by the presence of an ethylsulfonyl group and a trifluoromethyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium typically involves the diazotization of 2-Ethylsulfonyl-5-(trifluoromethyl)aniline. The process generally includes the following steps:

    Nitration: The starting material, 2-Ethylsulfonyl-5-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Diazotization: The resulting amine is diazotized by treating it with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl hydrazine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.

    Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or sodium carbonate.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed.

Major Products Formed

    Substitution Reactions: Products include aryl halides, phenols, and nitriles.

    Coupling Reactions: Azo compounds and dyes.

    Reduction Reactions: Aryl hydrazines.

Wissenschaftliche Forschungsanwendungen

2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in labeling and detection of biomolecules due to its ability to form stable azo compounds.

    Medicine: Investigated for potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium involves the formation of reactive intermediates such as aryl radicals or cations. These intermediates can then participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methylsulfonyl-5-(trifluoromethyl)benzenediazonium
  • 2-Ethylsulfonyl-4-(trifluoromethyl)benzenediazonium
  • 2-Ethylsulfonyl-5-(difluoromethyl)benzenediazonium

Uniqueness

2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium is unique due to the presence of both ethylsulfonyl and trifluoromethyl groups, which impart distinct chemical properties

Eigenschaften

CAS-Nummer

46811-46-5

Molekularformel

C9H8F3N2O2S+

Molekulargewicht

265.23 g/mol

IUPAC-Name

2-ethylsulfonyl-5-(trifluoromethyl)benzenediazonium

InChI

InChI=1S/C9H8F3N2O2S/c1-2-17(15,16)8-4-3-6(9(10,11)12)5-7(8)14-13/h3-5H,2H2,1H3/q+1

InChI-Schlüssel

VCYZOJIUAANVEU-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+]#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.